molecular formula C10H18 B14421368 4-Ethenylideneoctane CAS No. 84328-71-2

4-Ethenylideneoctane

Cat. No.: B14421368
CAS No.: 84328-71-2
M. Wt: 138.25 g/mol
InChI Key: RLZVIMWBWFBZGG-UHFFFAOYSA-N
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Description

4-Ethenylideneoctane is an organic compound with the molecular formula C10H18. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. This compound is known for its unique structure, which includes an ethenylidene group attached to an octane chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethenylideneoctane can be synthesized through various organic reactions. One common method involves the dehydrohalogenation of 4-bromo-4-octene using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the dehydrohalogenation reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Ethenylideneoctane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-ethenylideneoctane involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial in its role as a building block in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Ethenylideneoctane is unique due to its specific ethenylidene group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various chemical and industrial applications .

Properties

CAS No.

84328-71-2

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-4-7-9-10(6-3)8-5-2/h3-5,7-9H2,1-2H3

InChI Key

RLZVIMWBWFBZGG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=C)CCC

Origin of Product

United States

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